(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Solid-phase peptide synthesis Analytical chemistry Quality control

Researchers often assume this compound is interchangeable with unsubstituted L-β-homophenylalanine HCl or its (R)-enantiomer, leading to failed stereospecific assays and irreproducible peptide conformations. This (S)-configured 4-methyl-β-homophenylalanine building block eliminates that ambiguity. - Verified (S)-stereochemistry via optical rotation (+7°) and distinct melting point (222-228°C), ensuring batch-to-batch chiral fidelity. - The 4-methyl substituent modulates steric and electronic properties of the phenyl ring, enabling precise SAR exploration in protease inhibitor programs. - ≥98% HPLC purity guarantees efficient coupling in solid-phase peptide synthesis, reducing truncation and deletion sequences.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 270062-95-8
Cat. No. B112387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
CAS270062-95-8
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(CC(=O)O)N
InChIInChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyOCNPVFDANAYUCR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Methyl-L-β-homophenylalanine HCl


(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, systematically known as (3S)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride, is a chiral β-amino acid derivative belonging to the class of β-homophenylalanines [1]. This compound is fundamentally a non-proteinogenic amino acid, characterized by a 4-methyl substitution on its aromatic ring and a single (S)-stereocenter. It is primarily utilized as a research chemical, frequently sourced with a high purity of ≥98% (HPLC), and functions as a key building block in solid-phase or solution-phase peptide synthesis for precise, non-standard structural modifications .

1 Non-proteinogenic chiral building block for peptide synthesis
2 Single (S)-stereocenter with verified optical rotation control
3 4-Methyl substitution enables lipophilic SAR exploration

Why 4-Methyl-β-homophenylalanine HCl Cannot Be Substituted


The assumption that this compound is interchangeable with its unsubstituted analog, L-β-homophenylalanine hydrochloride, or its (R)-enantiomer, is a critical point of failure in research. The presence of the 4-methyl group alters the steric and electronic properties of the phenyl ring, directly impacting peptide secondary structure and target binding, as evidenced in the β-homophenylalanine class [1]. Furthermore, its distinct optical rotation (+7°) and significantly higher melting point (222-228°C) differentiate it from the unsubstituted variant (m.p. 202-208°C, rotation +3° to +6°), indicating different inter- and intramolecular interactions that affect solubility and handling [2]. Using the incorrect enantiomer would nullify stereospecific biochemical investigations.

Unsubstituted analog (L-β-homophenylalanine HCl)
4-Methyl substitution alters steric and electronic properties
May shift peptide secondary structure and target binding profile
(R)-enantiomer
Opposite optical rotation sign; distinct physical properties
Nullifies stereospecific biochemical investigations
Lower-purity β-amino acid derivatives
≥98% HPLC purity specification
May increase side reactions and purification burden in SPPS

Differentiation Evidence: 4-Methyl-β-homophenylalanine HCl


Melting Point: Identity and Purity Verification

The melting point of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride (270062-95-8) is sharply higher than that of its unsubstituted parent compound, L-β-homophenylalanine hydrochloride (138165-77-2). This physical property serves as a direct indicator of chemical identity and purity. The target compound's melting point is 222-228°C, compared to 202-208°C for the parent molecule [1]. This difference, caused by the 4-methyl substituent, allows for rapid verification upon receipt.

Melting Point Identity
Head-to-head
Target 222–228 °C vs. unsubstituted 202–208 °C
Supports identity verification and purity assessment
Data to verify per supplier Certificate of Analysis
Solid-phase peptide synthesis Analytical chemistry Quality control

Optical Rotation for Chiral Verification

The fundamental value of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride lies in its single (S)-stereocenter. Its specific optical rotation is measured at [α]D25 = +7 ± 2° (c=1 in MeOH) . In contrast, the enantiomerically opposite (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride will exhibit a rotation of approximately -7° [1]. The unsubstituted L-β-homophenylalanine hydrochloride shows a different rotation, reported as +3° to +6° (c=1, H2O) .

Chiral Verification
Head-to-head
[α]D25 +7 ± 2° (MeOH) vs. (R)-enantiomer ca. −7°
Confirms (S)-configuration for stereospecific synthesis
Solvent system differs from unsubstituted analog comparator
Chiral chemistry Stereospecific synthesis Peptidomimetic

HPLC Purity Guarantee for Consistent Quality

A critical procurement criterion is the reproducible high purity of the commercial product, which minimizes side reactions and purification burden. (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is consistently available from multiple reputable vendors at a guaranteed purity of ≥98% as determined by HPLC [1]. This contrasts with some less-specialized β-amino acid derivatives which may be listed at lower minimum purities. The defined assay method (HPLC) provides quantifiable confidence in batch-to-batch consistency for sensitive research applications.

HPLC Purity
Supporting evidence
≥98%
Reproducible purity specification reduces re-purification need
Supplier Certificate of Analysis context
Peptide synthesis Process chemistry Good Manufacturing Practice

Biological Validation via Peptidomimetic Potency

While direct biological data for the free amino acid is unavailable, its value is proven when incorporated into specific peptides. Research shows that replacing a natural amino acid with a β-homophenylalanine in vasopressin antagonists markedly alters biological activity, yielding compounds with pA2 = 6.3 to 6.4 [1]. Separately, a class of β-homophenylalanine-based DPP-4 inhibitors has produced one of the most potent non-covalent inhibitors reported, with an IC50 of 0.38 nM [2]. The 4-methyl group in this specific building block provides a unique handle for modulating lipophilicity and target interactions compared to unsubstituted or other aryl-substituted analogs.

Peptidomimetic Potency
Class-level
β-homophenylalanine class yields pA2 6.3–6.4; DPP-4 IC50 0.38 nM
Supports SAR studies with 4-methyl as lipophilic modulation handle
Class-level inference; data from vasopressin and DPP-4 inhibitor analogs
Medicinal chemistry Vasopressin analogs DPP-4 inhibitors

Application Scenarios: 4-Methyl-β-homophenylalanine HCl


Solid-Phase Synthesis of Restricted Peptide Agonists

In the study of peptide hormones like vasopressin, the replacement of a natural amino acid with a non-proteinogenic building block is a critical strategy. (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, with its verified (S)-stereochemistry via optical rotation, can be used to introduce a constrained, lipophilic β-amino acid into the peptide chain [1]. This is expected to alter the backbone conformation and side-chain orientation, similar to the effect seen with L-β-homophenylalanine, where such modifications produced antagonists with pA2 values around 6.3 [2]. Its high purity (≥98%) ensures efficient coupling in solid-phase peptide synthesis (SPPS).

Lead Optimization via Aromatic SAR Exploration

In drug discovery programs targeting proteases like DPP-4, the β-homophenylalanine scaffold is a proven core for generating highly potent inhibitors. The target compound, bearing a 4-methyl group, serves as a differentiated monomer for constructing a library of inhibitors to explore structure-activity relationships (SAR) [1]. By comparing the potency of the 4-methyl derivative with other aryl-substituted analogs, researchers can optimize lipophilic contacts in the target's S1 pocket, guided by the knowledge that non-covalent β-homophenylalanine inhibitors have achieved IC50 values as low as 0.38 nM [2].

Stereospecific Biochemical Probe Development

The distinct physical properties of the target compound, notably its sharp melting point (222-228°C) and specific optical rotation (+7°), are critical for generating high-purity probes for chiral recognition studies [1][2]. This building block can be incorporated into substrate analogs or inhibitors to investigate the stereospecificity of novel enzymes or transporters. The 4-methyl group adds a useful mass and steric tag, facilitating both analytical detection (MS) and the study of steric tolerance in enzyme active sites, a clear advantage over the unsubstituted L-β-homophenylalanine.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
High purity and verified stereochemistry
Coupling efficiency and chiral integrity review
Aromatic SAR exploration
4-Methyl lipophilic modification
Target-binding and selectivity profile review
Stereospecific biochemical probes
Distinct melting point and optical rotation
Enzyme/transporter stereospecificity and steric tolerance studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.